molecular formula C51H48N6O5 B12805847 2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine CAS No. 134934-72-8

2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

Cat. No.: B12805847
CAS No.: 134934-72-8
M. Wt: 825.0 g/mol
InChI Key: KCXKCVIYYASMCS-PHXVDRCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally derived from deoxyadenosine, a component of DNA, with modifications that include methylamino and methoxytrityl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:

    Protection of Functional Groups: The hydroxyl groups of deoxyadenosine are protected using methoxytrityl chloride in the presence of a base like pyridine.

    Methylation: The amino group at the 2’ position is methylated using methyl iodide and a base such as sodium hydride.

    Deprotection: The protected groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.

    Purification: Using techniques like column chromatography and recrystallization to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nucleosides.

Scientific Research Applications

2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides.

    Biology: Studied for its potential role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands. The modifications can:

    Inhibit Enzymes: Interfere with enzymes involved in nucleic acid synthesis.

    Alter Base Pairing: Affect the stability and structure of nucleic acid duplexes.

    Induce Mutations: Cause mutations that can be useful in genetic studies.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: The parent compound without modifications.

    2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.

    2’-Amino-2’-deoxyadenosine: Contains an amino group at the 2’ position.

Uniqueness

2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its reactivity, and provide unique interactions with biological molecules.

Properties

CAS No.

134934-72-8

Molecular Formula

C51H48N6O5

Molecular Weight

825.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol

InChI

InChI=1S/C51H48N6O5/c1-52-44-46(58)43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(44)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1

InChI Key

KCXKCVIYYASMCS-PHXVDRCOSA-N

Isomeric SMILES

CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O

Canonical SMILES

CNC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.